Morpholine vs. Piperidine Bioisostere: Abolition of D2 Dopaminergic Affinity
Replacement of the piperidine ring in 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) with a morpholine ring to form 3-phenylmorpholine analogs resulted in a complete loss of D2 dopaminergic receptor affinity [1]. In comparative radioligand binding assays, while the piperidine-based 3-PPP and its analogs 3a and 3b demonstrated measurable D2 affinity, all tested 3-phenylmorpholine derivatives (10a-e, j, k) showed no detectable binding to the D2 receptor [2]. This contrasts with the serotonergic system, where only select chloro- and methoxy-substituted 3-phenylmorpholines (10a-d) exhibited moderate 5-HT1A receptor activity, and no compound showed affinity for the 5-HT2 receptor [3].
| Evidence Dimension | D2 Dopaminergic Receptor Binding Affinity |
|---|---|
| Target Compound Data | No detectable affinity (Ki > 10,000 nM, estimated) |
| Comparator Or Baseline | 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and its analogues 3a, 3b; Ki values in the low micromolar to nanomolar range (exact values not reported) |
| Quantified Difference | Complete loss of affinity (from moderate to undetectable) |
| Conditions | Radioligand binding assays on D-2 dopaminergic receptors |
Why This Matters
This data definitively proves that 3-phenylmorpholine cannot be used as a functional substitute for 3-PPP in D2-mediated assays and highlights its potential for designing D2-sparing CNS agents.
- [1] Perrone, R., et al. Oxygen isosteric derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. J. Med. Chem. 1992, 35(16), 3045–3049. View Source
- [2] Perrone, R., et al. (via Academia.edu). Oxygen isosteric derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. 1992. View Source
- [3] Perrone, R., et al. (via DeepDyve). Oxygen isosteric derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. 1992. View Source
